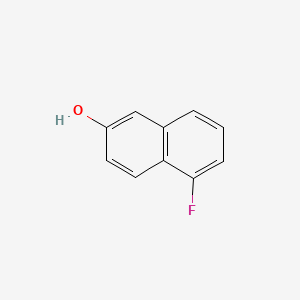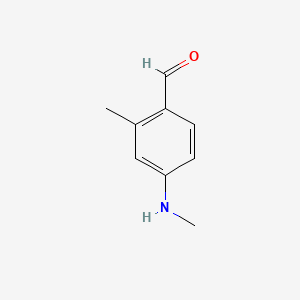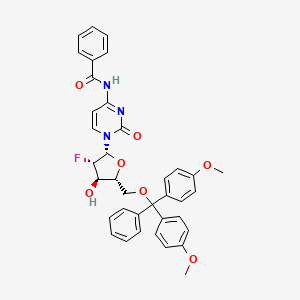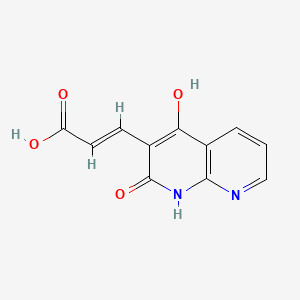
5-Fluoronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoronaphthalen-2-ol is a compound with the molecular formula C10H7FO. It is a derivative of naphthol, which is an important starting material in various organic transformations . The electron-rich aromatic framework of naphthol allows it to be utilized in several kinds of organic reactions .
Synthesis Analysis
The synthesis of fluorinated compounds like this compound is a growing research area. One of the most successful strategies in this area is using transition-metal-mediated or -catalyzed metal-Nu insertion/β-F elimination process . The base-promoted cyclization of 2-allyl-3-(trifluoromethyl)phenols leads to the formation of substituted 5-fluoronaphthalen-1-ols .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with a fluorine atom and a hydroxyl group attached. The presence of these functional groups can significantly influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 162.16 g/mol . The physical and chemical properties of this compound can be influenced by its fluorine and hydroxyl substituents.Scientific Research Applications
Transition-Metal-Free Synthesis
A notable application of 5-Fluoronaphthalen-2-ol is in transition-metal-free synthesis. A protocol has been developed for converting 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols. This method is particularly significant for its efficiency in producing fluorine-containing naphthols, which were previously challenging to prepare (Hammann, Unzner, & Magauer, 2014).
Genetically Encoded Fluorescent Amino Acid
This compound derivatives have been used in creating fluorescent amino acids for biochemical and cellular studies. This includes the synthesis of dansylalanine, which is introduced into proteins at specific sites to study their structure and interactions (Summerer et al., 2006).
Metalation and Electrophilic Trapping
The compound plays a role in the metalation and subsequent electrophilic trapping of naphthalenes. This process is used to study the reactivity and regiochemistry of various naphthalene derivatives, offering insights into chemical synthesis pathways (Ruzziconi et al., 2010).
NMR Study in Synthetic Chemistry
This compound derivatives have been synthesized for NMR studies, particularly for understanding through-space hydrogen-fluorine and carbon-fluorine spin-spin coupling. These studies contribute to the broader understanding of molecular interactions in synthetic chemistry (Jaime-Figueroa et al., 2000).
Fluorescent Sensing and Imaging
The compound has applications in the development of fluorescent sensors for detecting ions like aluminum, demonstrating its utility in biochemical sensing and imaging applications (Yadav & Singh, 2018).
Monodentate Transient Directing Group
In catalysis, this compound derivatives are used as a monodentate transient directing group in Ruthenium(II)-catalyzed reactions. This has implications in diverse synthesis pathways, particularly in the production of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Enantioselective Sensing
The compound is instrumental in enantioselective sensing assays for analyzing carboxylic acids and amino acid derivatives. This is particularly relevant in the field of chiral analysis and the development of sensors for specific molecular interactions (Wolf, Liu, & Reinhardt, 2006).
Future Directions
The synthesis of fluorinated compounds like 5-Fluoronaphthalen-2-ol is a fast-growing research area. These compounds are used as building blocks for the preparation of complex molecules . Future research may focus on developing new synthetic strategies and exploring the potential applications of these compounds .
Properties
IUPAC Name |
5-fluoronaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLFUQEFMLXQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666700 |
Source


|
| Record name | 5-Fluoronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741693-88-9 |
Source


|
| Record name | 5-Fluoronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethanone, 1-(8-methyl-7-oxabicyclo[4.2.0]octa-1,3,5-trien-8-yl)- (9CI)](/img/no-structure.png)


![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)
![L-[1-13C]xylose](/img/structure/B584054.png)



![D-[5-13C]Xylose](/img/structure/B584065.png)
